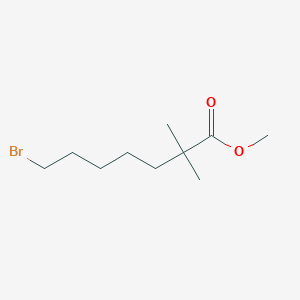
17-Tetradecyloctatetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Tetradecyloctatetracontane is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its extensive carbon backbone, which contributes to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Tetradecyloctatetracontane typically involves the stepwise elongation of shorter alkane chains. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and coupling reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted in large-scale reactors under stringent conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 17-Tetradecyloctatetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
17-Tetradecyloctatetracontane finds applications in various fields due to its stable and inert nature:
Chemistry: Used as a standard in chromatographic analysis and as a reference material in thermodynamic studies.
Biology: Employed in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants, waxes, and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 17-Tetradecyloctatetracontane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can influence various biological processes, making it a subject of interest in membrane biophysics.
Vergleich Mit ähnlichen Verbindungen
Hexadecane: A shorter alkane with similar hydrophobic properties but less stability due to its shorter chain length.
Octadecane: Another long-chain alkane, often used in similar applications but with slightly different physical properties.
Uniqueness: 17-Tetradecyloctatetracontane’s uniqueness lies in its exceptionally long carbon chain, which imparts greater stability and distinct physical characteristics compared to shorter alkanes. This makes it particularly valuable in applications requiring high thermal stability and inertness.
Eigenschaften
CAS-Nummer |
115978-41-1 |
|---|---|
Molekularformel |
C62H126 |
Molekulargewicht |
871.7 g/mol |
IUPAC-Name |
17-tetradecyloctatetracontane |
InChI |
InChI=1S/C62H126/c1-4-7-10-13-16-19-22-25-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-46-49-52-55-58-61-62(59-56-53-50-47-44-24-21-18-15-12-9-6-3)60-57-54-51-48-45-42-26-23-20-17-14-11-8-5-2/h62H,4-61H2,1-3H3 |
InChI-Schlüssel |
DVQGUZIZVDRWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
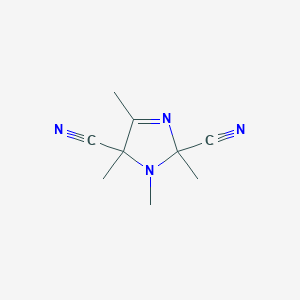
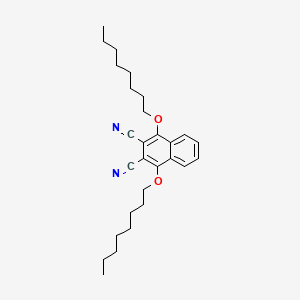

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
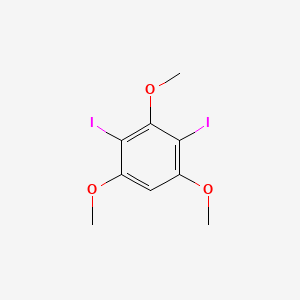
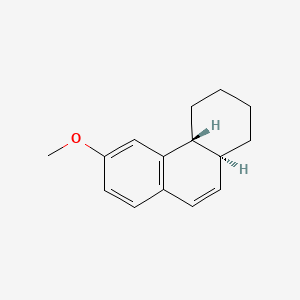
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
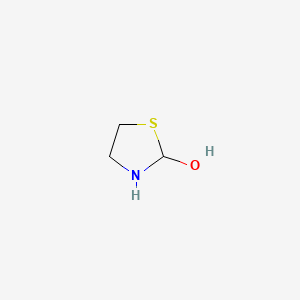
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

